Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
Overview
Description
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate molecule contains a total of 46 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate has a molecular formula of C14H26N2O3, an average mass of 270.368 Da, and a monoisotopic mass of 270.194336 Da .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate is involved in various synthetic processes. Kuroyan, Sarkisyan, and Vartanyan (1983) developed a method for synthesizing 2,2-dialkyl-3-oxa-7,11-diazaspiro[5.6]dodecanes, highlighting the potential of these compounds in organic synthesis (Kuroyan, Sarkisyan, & Vartanyan, 1983). Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, underscoring its utility in creating novel compounds (Meyers et al., 2009).
Crystallographic and Molecular Structure Analysis
Studies like those by Graus et al. (2010) focus on the molecular structure and crystallography of related diazaspiro compounds. They discuss the relationship between molecular and crystal structures, emphasizing the role of substituents in supramolecular arrangements (Graus et al., 2010).
Reaction Pathways and Derivatives
Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, illustrating complex reaction pathways and potential for creating diverse derivatives (Moskalenko & Boev, 2012).
NMR Spectroscopy in Structural Elucidation
Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of related spiro compounds. This demonstrates the role of advanced spectroscopic techniques in understanding the structural aspects of these molecules (Jakubowska et al., 2013).
Potential Applications in Drug Discovery
Jenkins et al. (2009) described the synthesis of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, for drug discovery. This research highlights the potential of such compounds in developing new pharmaceuticals (Jenkins et al., 2009).
properties
IUPAC Name |
tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-8-18-11-14(10-16)5-4-6-15-9-14/h15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPGRTVYQUDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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